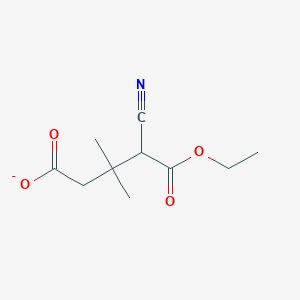
4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, an ethoxy group, and a ketone functional group within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl iodide in the presence of a base, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step often involves the oxidation of the intermediate to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoic acid
- 4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoic ester
Uniqueness
4-Cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
CAS No. |
62934-86-5 |
|---|---|
Molecular Formula |
C10H14NO4- |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
4-cyano-5-ethoxy-3,3-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C10H15NO4/c1-4-15-9(14)7(6-11)10(2,3)5-8(12)13/h7H,4-5H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
ZBCHVRLUSGWOMY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















